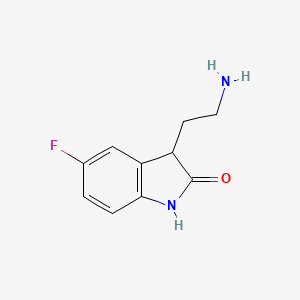
3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring . It’s important to note that the presence of the aminoethyl group and the fluorine atom could significantly alter the properties of the basic indole structure.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of an indole ring (a fused benzene and pyrrole ring) with a fluorine atom at the 5-position and a 2-aminoethyl group at the 3-position .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aminoethyl group could participate in reactions typical of amines, and the fluorine atom might undergo displacement reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the aminoethyl group could affect properties such as polarity, solubility, and stability .
科学的研究の応用
Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including fluoroindoles, play a pivotal role in organic synthesis, serving as key intermediates in the synthesis of natural products, pharmaceuticals, and materials. The synthesis of indoles, including fluorinated variants, has been a subject of extensive research due to their biological and chemical significance. A comprehensive review by Taber and Tirunahari (2011) presents a classification of all indole syntheses, highlighting various strategies and methodologies that have been developed over the years. This framework aids in understanding the synthetic pathways and could potentially encompass the synthesis of specific fluoroindole derivatives like "3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one" (Taber & Tirunahari, 2011).
Fluorine in Protein Design
The incorporation of fluorine atoms into organic molecules, including indole derivatives, significantly alters their physical, chemical, and biological properties. A study by Buer and Marsh (2012) discusses the impact of fluorination on proteins, showcasing how fluorinated amino acids can enhance protein stability against chemical and thermal denaturation. This research implies potential applications in designing more stable and functional biomolecules by incorporating fluorinated indole derivatives (Buer & Marsh, 2012).
Fluoroalkylation in Aqueous Media
The development of fluoroalkylation reactions, including those involving indole derivatives, has garnered attention for its environmental friendliness and efficiency in introducing fluorinated groups into target molecules. A review by Song et al. (2018) highlights the progress in aqueous fluoroalkylation, underscoring the importance of such methodologies in synthesizing fluorinated compounds, including potentially "3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one," under green chemistry principles (Song et al., 2018).
Molecular Imaging with Organic Fluorophores
Fluorinated compounds play a crucial role in molecular imaging for cancer diagnosis and treatment monitoring. A literature review by Alford et al. (2009) discusses the toxicity and utility of various fluorophores, including fluorinated indoles, in optical imaging for real-time cancer detection. This research underscores the potential of fluorinated indole derivatives in developing safe and effective imaging agents (Alford et al., 2009).
将来の方向性
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities . They can interact with various receptors and enzymes, influencing numerous biochemical processes .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to inhibit metabolic enzymes .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
特性
IUPAC Name |
3-(2-aminoethyl)-5-fluoro-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9/h1-2,5,7H,3-4,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKROBLPDKSTRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)
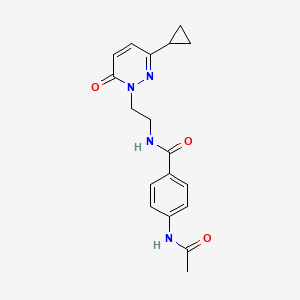
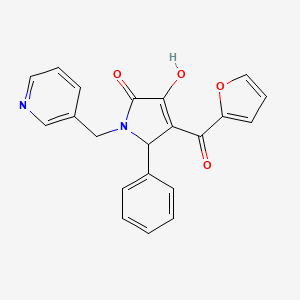
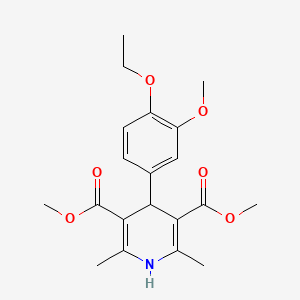


![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)


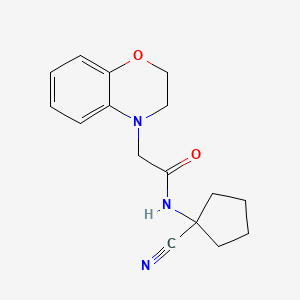
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)